1-(3-Bromophenyl)propan-2-one

Description

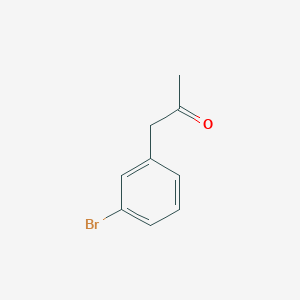

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIZFAJMBXZVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370119 | |

| Record name | 3-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-32-1 | |

| Record name | 3-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Bromophenyl)propan-2-one chemical properties and structure

An In-depth Technical Guide to 1-(3-Bromophenyl)propan-2-one

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, a compound of interest for researchers and professionals in organic synthesis and drug development.

Chemical Structure and Identification

This compound, also known as 3-bromophenylacetone, is an aromatic ketone. Its structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and an acetone group attached to the ring via a methylene bridge.[1] This substitution pattern is key to its reactivity and potential applications as a chemical intermediate.

Key Structural Features:

-

Aromatic Ring: A phenyl group provides a scaffold for further functionalization.

-

Halogen Substitution: The bromine atom is a versatile functional group, enabling various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the synthesis of more complex molecules.

-

Ketone Group: The carbonyl group is a reactive site for nucleophilic addition, reduction, and enolate chemistry.

Compound Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 213.07 g/mol | [3] |

| Monoisotopic Mass | 211.98367 Da | [2] |

| Appearance | Off-white solid | [4] |

| Odor | Odorless | [4] |

| XLogP3 (Predicted) | 2.5 | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively published, a common and logical approach involves the reaction of 3-bromobenzyl magnesium bromide with a suitable acetylating agent, followed by an aqueous workup. A generalized workflow for such a synthesis is presented below.

General Synthesis Workflow

A plausible synthetic route starts from 3-bromobenzyl bromide to form a Grignard reagent, which then reacts with an acetyl source.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

-

Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 3-bromobenzyl bromide in anhydrous diethyl ether dropwise via an addition funnel. Initiate the reaction with gentle heating if necessary. Stir the mixture until the magnesium is consumed to yield a solution of 3-bromobenzyl magnesium bromide.

-

Acylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of acetyl chloride (1 equivalent) in anhydrous diethyl ether. Allow the reaction mixture to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure this compound.

Spectroscopic Data

| Analysis Method | Expected Characteristics |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-7.8 ppm, showing characteristic splitting patterns for a 1,3-disubstituted ring. - A singlet for the methylene protons (-CH₂-) adjacent to the aromatic ring and ketone, likely around δ 3.7-4.0 ppm. - A singlet for the methyl protons (-CH₃) of the acetyl group, typically around δ 2.1-2.3 ppm. |

| ¹³C NMR | - Carbonyl carbon (-C=O) signal around δ 205-208 ppm. - Aromatic carbon signals between δ 120-140 ppm, including the C-Br signal. - Methylene carbon (-CH₂-) signal around δ 45-55 ppm. - Methyl carbon (-CH₃) signal around δ 29-31 ppm. |

| IR (Infrared) | - A strong, sharp absorption band for the C=O stretch of the ketone at approximately 1710-1725 cm⁻¹. - C-H stretching bands for the aromatic ring just above 3000 cm⁻¹. - C-Br stretching band in the fingerprint region, typically below 700 cm⁻¹. |

| MS (Mass Spec.) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z values would be ~212 and ~214. - Common fragmentation patterns would include the loss of the acetyl group or the benzyl fragment. |

Safety and Handling

Based on safety data sheets for structurally related compounds and general chemical safety principles, this compound should be handled with care.

-

Health Hazards: It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[4][6]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. Call a poison center or doctor if you feel unwell.[4][5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[4][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[4][6]

-

This compound should be handled in a chemical fume hood by trained personnel, following all standard laboratory safety procedures.

References

- 1. This compound | CAS 21906-32-1 [matrix-fine-chemicals.com]

- 2. PubChemLite - this compound (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 3. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(3-Bromophenyl)propan-2-one (CAS Number: 21906-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)propan-2-one, with the CAS number 21906-32-1, is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a bromine-substituted phenyl ring attached to a propanone moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 21906-32-1 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 39-41 °C | [3] |

| Boiling Point | 265.7 °C | |

| Density | 1.401 g/cm³ | |

| Flash Point | 75.8 °C | |

| Solubility | Soluble in many organic solvents. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A plausible synthetic route involves the reaction of bromobenzene with chloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Figure 1: Proposed Friedel-Crafts Acylation Pathway.

General Experimental Protocol (Adapted from Friedel-Crafts Acylation of Bromobenzene):

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Reagent Addition: Cool the suspension in an ice bath. A solution of bromobenzene in the same solvent is added dropwise with stirring. Subsequently, add chloroacetone dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently reflux until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture cautiously onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).

-

Washing: Combine the organic extracts and wash sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization from a suitable solvent.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra were not found in the search results, predicted NMR data can provide valuable insights for structural confirmation.

Predicted ¹H NMR Spectrum:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 2H | Aromatic protons (H-4, H-6) |

| ~7.2-7.3 | t | 1H | Aromatic proton (H-5) |

| ~7.1 | d | 1H | Aromatic proton (H-2) |

| ~3.7 | s | 2H | -CH₂- (Methylene protons) |

| ~2.2 | s | 3H | -CH₃ (Methyl protons) |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (ppm) | Assignment |

| ~205 | C=O (Ketone) |

| ~137 | C-Br (Aromatic) |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~123 | Aromatic C-CH₂ |

| ~50 | -CH₂- (Methylene carbon) |

| ~29 | -CH₃ (Methyl carbon) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (Ketone) |

| ~1570, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1070 | Strong | C-Br stretch |

The most prominent peak will be the strong absorption of the carbonyl (C=O) group, typically appearing around 1715 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 212/214 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 197/199 | [M-CH₃]⁺ |

| 169/171 | [M-COCH₃]⁺ (Benzylic cation) |

| 90 | [C₇H₆]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The fragmentation is expected to involve cleavage of the acyl group and the methyl group.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.

While specific drugs directly synthesized from this intermediate were not explicitly identified in the search results, related brominated phenyl compounds are known to be precursors for drugs targeting neurological and endocrinological conditions. For instance, a fluoro-substituted analog, 1-(3-Fluorophenyl)propan-2-one, is a known precursor in the synthesis of amphetamines. This suggests that this compound could be utilized in the synthesis of novel psychoactive compounds or other centrally acting agents.

The 3-bromophenyl moiety is present in various bioactive molecules. For example, derivatives of 3-bromophenylacetic acid, which can be synthesized from this compound, have shown to possess anti-oxidative properties and can act as inhibitors of penicillin biosynthetic enzymes.[2]

Logical Workflow for Drug Discovery Application:

Figure 2: Workflow for Utilizing this compound in Drug Discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined chemical properties and reactivity make it an attractive starting material for the creation of diverse molecular scaffolds. Further research into its applications in medicinal chemistry is warranted to fully explore its potential in the discovery of novel therapeutics.

References

Spectroscopic Profile of 1-(3-Bromophenyl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(3-Bromophenyl)propan-2-one, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of predicted data and data derived from analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Molecular Structure and Properties

IUPAC Name: this compound Synonyms: 3-Bromophenylacetone CAS Number: 21906-32-1[1] Molecular Formula: C₉H₉BrO[1] Molecular Weight: 213.07 g/mol [1] Monoisotopic Mass: 211.9837 Da

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on established principles of spectroscopy and comparison with structurally similar molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.45 | d | 1H | Ar-H | Aromatic proton ortho to the bromo group. |

| ~7.40 | s | 1H | Ar-H | Aromatic proton between the bromo and the propanone substituents. |

| ~7.15 | t | 1H | Ar-H | Aromatic proton meta to the bromo group. |

| ~7.10 | d | 1H | Ar-H | Aromatic proton para to the bromo group. |

| ~3.70 | s | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and the carbonyl group. |

| ~2.20 | s | 3H | -CH₃ | Methyl protons of the acetyl group. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (typical)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~206 | C=O | Carbonyl carbon of the ketone. Typically observed in the 205-220 ppm range[2]. |

| ~137 | Ar-C | Quaternary aromatic carbon attached to the propanone substituent. |

| ~132 | Ar-CH | Aromatic CH carbon. |

| ~130 | Ar-CH | Aromatic CH carbon. |

| ~128 | Ar-CH | Aromatic CH carbon. |

| ~123 | Ar-C-Br | Aromatic carbon attached to the bromine atom. |

| ~122 | Ar-CH | Aromatic CH carbon. |

| ~50 | -CH₂- | Methylene carbon. |

| ~30 | -CH₃ | Methyl carbon. |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (ketone)[3] |

| ~1590, 1570, 1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1100 | Medium | C-Br stretch |

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 212/214 | ~40 / ~40 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 170/172 | ~10 / ~10 | [M - CH₂CO]⁺ |

| 133 | ~100 | [M - Br]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | ~80 | [CH₃CO]⁺ (Acylium ion) |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm)[4][5]. The solution is then transferred to a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typically, 16-64 scans are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide)[6][7]. For solid samples, a press is used to ensure good contact between the sample and the crystal[7].

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) to ensure purity[8]. The sample is volatilized by heating in a vacuum[9][10].

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion)[9][11].

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment in a predictable manner, yielding a characteristic fragmentation pattern.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an organic compound.

References

- 1. This compound | CAS 21906-32-1 [matrix-fine-chemicals.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. agilent.com [agilent.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Handling of 1-(3-Bromophenyl)propan-1-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is compiled from various safety data sheets and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment. The chemical 1-(3-Bromophenyl)propan-1-one (CAS No. 19829-31-3) is the primary focus of this guide due to the availability of comprehensive safety data. Precautions for isomers like 1-(3-Bromophenyl)propan-2-one are expected to be similar, but a substance-specific safety data sheet should always be consulted.

Chemical Identification and Physical Properties

This section provides fundamental identification and physical data for 1-(3-Bromophenyl)propan-1-one.

| Identifier | Value | Reference |

| Chemical Name | 1-(3-Bromophenyl)propan-1-one | [1][2][3][4] |

| Synonyms | 3'-Bromopropiophenone, m-Bromopropiophenone | [2][5] |

| CAS Number | 19829-31-3 | [1][2][4] |

| Molecular Formula | C9H9BrO | [1][2][4] |

| Molecular Weight | 213.07 g/mol | [1][3] |

| Appearance | Off-white solid | [2] |

| Odor | Odorless | [2] |

Hazard Identification and GHS Classification

1-(3-Bromophenyl)propan-1-one is classified as hazardous.[6] The following table summarizes its classification under the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

(Data sourced from multiple safety data sheets, including[1][2][7][8])

GHS Label Elements:

-

Pictogram:

-

Precautionary Statements (selected):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2][9]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[2]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]

-

Exposure Controls and Personal Protective Equipment (PPE)

Effective control of exposure is critical. A combination of engineering controls and personal protective equipment should be implemented.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]

-

Safety Stations: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[10][11]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[1][2][11] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1][11] | Protects eyes from splashes and dust, preventing serious irritation.[1][2] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][11] Gloves must be inspected before use and disposed of properly after handling.[1] | Prevents skin contact and absorption, which can cause irritation.[1][2] |

| Skin/Body Protection | A flame-resistant lab coat is the minimum requirement.[11][12] For larger quantities, a complete suit protecting against chemicals is recommended.[1] | Provides a barrier against accidental spills and contamination of personal clothing.[12] |

| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[2] If dust is generated or ventilation is insufficient, a NIOSH-approved P95 (US) or P1 (EU) particle respirator should be used.[1][2][11] | Minimizes the risk of inhaling dust, which may cause respiratory irritation.[1][2] |

Safe Handling and Experimental Workflow

Adherence to a strict workflow is essential for safety. The following diagram illustrates a typical safe handling protocol from receipt of the chemical to disposal.

Caption: Standard laboratory workflow for safely handling 1-(3-Bromophenyl)propan-1-one.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][6] Seek medical attention if skin irritation occurs or persists.[6] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6][10] |

| Ingestion | Do NOT induce vomiting.[2][10] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and call a POISON CENTER or doctor immediately.[1][6][9] |

The following diagram outlines the logical steps for emergency first aid response.

Caption: First aid response logic for different exposure routes.

Accidental Release, Storage, and Disposal

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE as described in Section 3.0.[1][5][11] Evacuate personnel from the area and ensure adequate ventilation.[1][5] Avoid breathing dust and prevent contact with skin and eyes.[1][5]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[1]

-

Containment and Cleanup: For spills, pick up and arrange disposal without creating dust.[1] Use an inert absorbent material (e.g., sand, vermiculite) for containment.[10][13] Collect the material into a suitable, sealed, and labeled container for hazardous waste disposal.[1][10]

Storage and Incompatibilities

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[1][2][10] Keep the container tightly closed to prevent moisture absorption.[2][6][10] A recommended storage temperature is between 2-8°C.[1] Store locked up and away from incompatible materials.[6][10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

Disposal Considerations

-

Waste Disposal: This material and its container must be disposed of as hazardous waste.[6] Contact a licensed professional waste disposal service to dispose of this material.[1] Do not empty into drains.[1][2]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6][10]

References

- 1. angenechemical.com [angenechemical.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. aobchem.com [aobchem.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 3-Bromophenylacetone

This technical guide provides a comprehensive overview of the core physical properties of 3-bromophenylacetone, an organic compound utilized as an intermediate in various chemical syntheses. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the compound's physical characteristics, the experimental methods for their determination, and a logical workflow for such characterization.

Core Physical Properties

3-Bromophenylacetone, with the CAS number 21906-32-1, is a ketone derivative of brominated phenylacetone.[1][2] Its physical characteristics are crucial for its handling, application in synthetic reactions, and for purification processes.

Data Presentation

The quantitative physical properties of 3-bromophenylacetone are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₉BrO[1][2][3] |

| Molecular Weight | 213.07 g/mol [1][3] |

| Appearance | Clear light yellow to dark yellow liquid[1][2] |

| Melting Point | 23 °C[1] |

| Boiling Point | 228-229 °C; 247.5 °C (rough estimate)[1] |

| Density | 1.43 g/mL; 1.3841 g/cm³ (rough estimate)[1] |

| Refractive Index | 1.557 to 1.560 (at 20°C, 589 nm)[1][2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones; almost insoluble in water.[1] |

| Vapor Pressure | 0.00903 mmHg at 25°C[1] |

| Flash Point | 75.9 °C[1] |

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[4] For a substance like 3-bromophenylacetone, which has a melting point near room temperature, careful temperature control is essential.

Methodology:

-

Sample Preparation: Ensure the sample is dry and, if solidified, in powdered form.[5]

-

Capillary Tube Loading: A small amount of the powdered substance is introduced into a capillary tube, which is sealed at one end. The tube is tapped to compact the sample to a height of 2-4 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often alongside a thermometer. Modern apparatuses use a heated metal block and digital temperature measurement.[5]

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.[6] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point of small quantities of a liquid, the micro-reflux method is suitable.

Methodology:

-

Apparatus Setup: A small amount of the liquid (approx. 0.5 mL) is placed in a small test tube with a magnetic stir bar. A thermometer is positioned in the test tube with the bulb just above the liquid surface to measure the vapor temperature.

-

Heating: The test tube is heated gently in a heating block or oil bath.[7] The stirrer is turned on to prevent bumping.

-

Observation: The liquid is heated until it boils and a ring of condensing vapor is observed on the walls of the test tube. The thermometer bulb should be at the level of this ring for an accurate measurement.

-

Recording: When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.

Density Determination of a Liquid

The density of a liquid is its mass per unit volume and is an important characteristic property.[8]

Methodology:

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[8][9]

-

Volume Measurement: A specific volume of the liquid (e.g., 20 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[9][10]

-

Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.[8][9]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[9] For higher accuracy, the measurements should be repeated, and an average value should be calculated.[9] The temperature of the liquid should also be recorded as density is temperature-dependent.[8]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[11][12]

Methodology:

-

Solvent Preparation: A known volume of the solvent (e.g., 10 mL of water or an organic solvent) is placed in a test tube.[11] The temperature of the solvent is measured and recorded.[11]

-

Solute Addition: A small, pre-weighed amount of the solute is added to the test tube.[11]

-

Dissolution: The test tube is stoppered and shaken to facilitate the dissolution of the solute.[11]

-

Iterative Addition: If the solute dissolves completely, more is added in small, weighed increments until the solution is saturated (i.e., no more solute will dissolve).[11]

-

Equilibrium and Measurement: The mixture is allowed to stand to ensure equilibrium is reached, and the presence of undissolved solid confirms saturation.[13] The total mass of the dissolved solute is calculated by subtracting the mass of the undissolved solid from the total mass of the solute added.[11] The solubility is then expressed as grams of solute per 100 g of solvent.[12]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical substance like 3-bromophenylacetone.

Caption: Workflow for the physical characterization of a chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. 3-Bromophenylacetone, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. southalabama.edu [southalabama.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to Foundational Starting Materials for Novel Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core starting materials and foundational reactions for the synthesis of novel nitrogen-, oxygen-, and sulfur-containing heterocycles. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. Understanding the fundamental synthetic pathways from readily available starting materials is crucial for the design and development of new chemical entities. This document provides a detailed overview of key synthetic methodologies, complete with experimental protocols and quantitative data to facilitate practical application in a research and development setting.

Nitrogen-Containing Heterocycles

Nitrogen heterocycles are of paramount importance in medicinal chemistry, with many of the top-selling drugs featuring these scaffolds. The following sections detail common starting materials and robust methods for their synthesis.

Dihydropyridines via Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that efficiently constructs 1,4-dihydropyridine derivatives from simple starting materials. These compounds are particularly significant as calcium channel blockers used in the treatment of hypertension.

Starting Materials:

-

β-Ketoesters (e.g., ethyl acetoacetate, methyl acetoacetate)

-

Aldehydes (aromatic or aliphatic)

-

A nitrogen source (e.g., ammonia or ammonium acetate)

Core Reaction: A condensation reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Aqueous ammonia (30-35 wt%)

-

Methanol

Procedure:

-

In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4 mL of methanol, and 1.6 mL of concentrated ammonia (35% in water, 35 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3.5 hours using an isomantle or oil bath.

-

After the reaction period, allow the mixture to cool to room temperature. An ice-water bath can be used to facilitate the formation of a precipitate.

-

Collect the precipitate by suction filtration and wash the filter cake with 10 mL of water and 5 mL of methanol.

-

Recrystallize the crude product from methanol to yield pure nifedipine.

| Product | Starting Materials | Yield (%) | Melting Point (°C) |

| Nifedipine | 2-Nitrobenzaldehyde, Methyl acetoacetate, Ammonia | 25-60% | 172-174 |

Pyrazoles via Knorr Synthesis

The Knorr pyrazole synthesis is a versatile and widely used method for the preparation of pyrazole derivatives through the condensation of a hydrazine with a 1,3-dicarbonyl compound. Pyrazoles are found in numerous pharmaceuticals, including anti-inflammatory and analgesic drugs.

Starting Materials:

-

1,3-Dicarbonyl compounds (e.g., β-ketoesters like ethyl acetoacetate)

-

Hydrazines (e.g., phenylhydrazine, hydrazine hydrate)

Core Reaction: A cyclocondensation reaction, typically acid-catalyzed, between a 1,3-dicarbonyl compound and a hydrazine.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1]

-

Heat the reaction mixture under reflux for 1 hour.[1]

-

Cool the resulting syrup in an ice bath.[1]

-

Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1]

-

Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]

| Product | Starting Materials | Yield (%) | Melting Point (°C) |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) | Ethyl acetoacetate, Phenylhydrazine | High | 127-130 |

Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are prevalent in natural products and are key building blocks in organic synthesis.

Furans via Paal-Knorr Synthesis

The Paal-Knorr furan synthesis is a straightforward and reliable method for preparing substituted furans from 1,4-dicarbonyl compounds.

Starting Materials:

-

1,4-Dicarbonyl compounds (e.g., acetonylacetone)

Core Reaction: An acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound.

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve acetonylacetone (1.0 equivalent) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 2,5-dimethylfuran.

| Product | Starting Material | Yield (%) | Boiling Point (°C) |

| 2,5-Dimethylfuran | Acetonylacetone | Good | 92-94 |

Benzofurans from Phenols and α-Haloketones

A common route to benzofurans involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization.

Starting Materials:

-

Phenols

-

α-Haloketones (e.g., phenacyl bromide)

Core Reaction: A two-step process involving Williamson ether synthesis followed by acid-catalyzed cyclodehydration.

Materials:

-

Phenol

-

Phenacyl bromide (2-bromoacetophenone)

-

Potassium carbonate

-

Acetone

-

Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane

Procedure: Step 1: Synthesis of 2-phenoxy-1-phenylethan-1-one

-

To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (2.0 eq), and acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add phenacyl bromide (1.1 eq) and heat the mixture to reflux for 12 hours.

-

Cool the reaction and filter off the solid potassium carbonate.

-

Concentrate the filtrate to obtain the crude α-phenoxy ketone. Purify by column chromatography.

Step 2: Cyclodehydration to 2-Phenylbenzofuran

-

In a separate flask, place the purified 2-phenoxy-1-phenylethan-1-one.

-

Add Eaton's reagent and stir at 60°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude product. Purify by column chromatography.

| Product | Starting Materials | Overall Yield (%) | Melting Point (°C) |

| 2-Phenylbenzofuran | Phenol, Phenacyl bromide | ~75-85% | 120-121 |

Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are integral to many biologically active molecules and functional materials.

Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.

Starting Materials:

-

α-Haloketones (e.g., phenacyl bromide)

-

Thioamides (e.g., thiourea)

Core Reaction: A condensation reaction between an α-haloketone and a thioamide.

Materials:

-

2-Bromoacetophenone (phenacyl bromide)

-

Thiourea

-

Methanol

-

5% Sodium Carbonate solution

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]

-

Add methanol (5 mL) and a magnetic stir bar.[2]

-

Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]

-

Cool the solution to room temperature and pour it into 20 mL of 5% Na₂CO₃ solution, which should cause a precipitate to form.[2]

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.[2]

| Product | Starting Materials | Yield (%) | Melting Point (°C) |

| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | High | 152-155 |

Aminothiophenes via Gewald Synthesis

The Gewald aminothiophene synthesis is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.

Starting Materials:

-

A ketone or aldehyde

-

An α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile

-

Elemental sulfur

-

A base (e.g., morpholine or triethylamine)

Core Reaction: A condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base.

Materials:

-

3-Butan-2-one

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

This reaction is typically performed as a one-pot synthesis.

-

Combine 3-butan-2-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (1.5 eq) as the base catalyst.

-

Heat the mixture at a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the solid from ethanol to obtain the pure 2-aminothiophene derivative.[3]

| Product | Starting Materials | Yield (%) | Melting Point (°C) |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 3-Butan-2-one, Ethyl cyanoacetate, Sulfur, Morpholine | Good | 104-106 |

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of synthetic pathways and experimental procedures is essential for understanding and implementing these methodologies.

Caption: Hantzsch Dihydropyridine Synthesis Pathway

Caption: Knorr Pyrazole Synthesis Experimental Workflow

Caption: Paal-Knorr Furan Synthesis Mechanism

Caption: Gewald Aminothiophene Synthesis Pathway

References

Technical Guide: Solubility Profile of 1-(3-Bromophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)propan-2-one is an aromatic ketone of interest in organic synthesis, potentially serving as a key intermediate in the development of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation studies. Solubility data dictates the choice of solvent for achieving desired concentrations, optimizing reaction kinetics, and ensuring efficient downstream processing.

Compound Properties:

Qualitative and Predicted Solubility

Based on its chemical structure—a moderately polar ketone functional group and a larger, nonpolar bromophenyl ring—this compound is expected to be poorly soluble in water and soluble in a range of common organic solvents. The general principle of "like dissolves like" suggests higher solubility in solvents with intermediate polarity, such as acetone or ethyl acetate, and in nonpolar aromatic solvents like toluene. It is expected to be less soluble in highly polar protic solvents (like methanol) and nonpolar aliphatic solvents (like hexane).

A systematic approach to solubility testing can classify the compound's behavior in various solvent types.[4][5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the Isothermal Shake-Flask Method is the most reliable and widely recognized technique, often considered the "gold standard".[6][7] This method measures the equilibrium (or thermodynamic) solubility of a compound in a given solvent at a constant temperature.[6][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then measured, representing the solubility of the compound at that specific temperature.[9][10]

Apparatus and Reagents

-

Apparatus:

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control[9][11]

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)

-

-

Reagents:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher), e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Hexane.

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[6]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][9] The time required may vary and should be established by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.[6]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound, typically expressed in units of mg/mL or mol/L.

Data Presentation

Quantitative solubility data obtained from the experimental protocol should be recorded in a clear and organized manner to facilitate comparison between different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | Experimental Data | Experimental Data |

| Toluene | 2.38 | Experimental Data | Experimental Data |

| Dichloromethane | 9.08 | Experimental Data | Experimental Data |

| Ethyl Acetate | 6.02 | Experimental Data | Experimental Data |

| Acetone | 21.0 | Experimental Data | Experimental Data |

| Ethanol | 24.5 | Experimental Data | Experimental Data |

| Methanol | 32.7 | Experimental Data | Experimental Data |

| Acetonitrile | 37.5 | Experimental Data | Experimental Data |

Note: This table serves as a template for recording experimental results.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining solubility.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

- 1. This compound | CAS 21906-32-1 [matrix-fine-chemicals.com]

- 2. PubChemLite - this compound (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 3. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Versatility of Brominated Phenylacetones: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated phenylacetones are a class of chemical intermediates with significant and expanding applications in scientific research and development. Their inherent reactivity, stemming from the presence of a bromine atom alpha to a ketone, makes them valuable precursors for a diverse range of organic compounds. This technical guide explores the core research applications of brominated phenylacetones, with a particular focus on their role in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory agents, and psychoactive substances. We will delve into detailed experimental protocols, present quantitative data for key reactions and biological activities, and provide visual representations of important synthetic and signaling pathways to facilitate a deeper understanding of their utility in a research context.

Introduction: The Chemical Significance of Brominated Phenylacetones

Brominated phenylacetones, such as 1-bromo-1-phenylacetone and its derivatives, are pivotal building blocks in organic synthesis. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the ketone functionality allows for a variety of chemical transformations. This dual reactivity enables the construction of complex molecular architectures, making these compounds indispensable in the synthesis of novel molecules with potential therapeutic applications. Their utility extends to polymer chemistry, where they can be incorporated as building blocks to create polymers with specific, tailored properties.

Applications in Pharmaceutical Synthesis

The primary research application of brominated phenylacetones lies in the pharmaceutical industry, where they serve as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).

Synthesis of Anti-inflammatory Drugs and Analgesics

Brominated phenylacetones are instrumental in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] For instance, derivatives of 2-amino-3-benzoylphenylacetic acid, such as amfenac, have been synthesized and evaluated for their anti-inflammatory and analgesic properties.

Synthesis of Substituted Cathinones for Neurological Research

Substituted cathinones, a class of psychoactive compounds, are frequently synthesized for research in neuropharmacology and toxicology. Brominated phenylacetones are common precursors in these syntheses. Mephedrone (4-methylmethcathinone) is a well-known example. The synthesis typically involves the bromination of a substituted propiophenone followed by amination.

Quantitative Data for Key Syntheses

The following tables summarize reaction yields for the synthesis of key intermediates and final products derived from brominated phenylacetones.

| Reaction | Starting Material | Product | Yield (%) | Reference |

| α-Bromination | Acetophenone | 2-Bromoacetophenone | 96 | [2] |

| Bromination | 4-Methylpropiophenone | 2-Bromo-4'-methylpropiophenone | 100 | [3][4] |

| Amination | 2-Bromo-4'-methylpropiophenone | Mephedrone (4-MMC) | 45 | [3][4] |

| Cyclocondensation | 2-Bromoacetophenone and 2-aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 72-89 | [5][6] |

Pharmacological Activity of Substituted Cathinones

Compounds synthesized from brominated phenylacetones, particularly substituted cathinones, exhibit a range of pharmacological activities, primarily through their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][7][8] Understanding these interactions is crucial for neuropharmacology research.

Monoamine Transporter Binding Affinities

The following table presents the binding affinities (Ki, µM) of various substituted cathinones for human monoamine transporters. A lower Ki value indicates a higher binding affinity.

| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) | Reference |

| Mephedrone | 0.493 | 0.288 | 2.15 | [1] |

| Methcathinone | 0.435 | 0.218 | 4.29 | [1] |

| 4-FMC (Flephedrone) | 0.501 | 0.170 | 2.02 | [1] |

| 4-MEC | 0.400 | 0.315 | 1.13 | [1] |

| α-PVP | 0.0222 | 0.0416 | >100 | [1] |

| MDPV | 0.0236 | 0.0401 | 3.37 | [1] |

| Mexedrone | 6.84 (IC50) | - | 13.0 (IC50) | [9] |

| N-methoxymephedrone | 6.09 (IC50) | - | 8.00 (IC50) | [9] |

Toxicological Profile

The toxicological assessment of brominated phenylacetones and their derivatives is critical for safe handling and for understanding the risk profile of potential drug candidates.

Acute Toxicity Data

The following table summarizes available acute toxicity data.

| Compound | Test Animal | Route of Administration | LD50 | Reference |

| Amfenac sodium | Male Mouse | Oral | 1190 mg/kg | [10] |

| Amfenac sodium | Female Mouse | Oral | 1450 mg/kg | [10] |

| Amfenac sodium | Male Mouse | Subcutaneous | 580 mg/kg | [10] |

| Amfenac sodium | Female Mouse | Subcutaneous | 625 mg/kg | [10] |

| Amfenac sodium | Male Rat | Oral | 330 mg/kg | [10] |

| Amfenac sodium | Female Rat | Oral | 330 mg/kg | [10] |

| 2-Bromoacetophenone | - | Oral | Fatal if swallowed | [11][12] |

| 2-Bromoacetophenone | - | Inhalation | Fatal if inhaled | [11][12] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key syntheses involving brominated phenylacetones.

Synthesis of 2-Bromoacetophenone via Mechanochemical Grinding

This protocol describes a green and efficient method for the α-bromination of acetophenone.[2]

-

Materials: Acetophenone, N-bromosuccinimide (NBS), p-toluenesulfonic acid, ethyl acetate, 1 M sodium thiosulfate solution, 1 M sodium bicarbonate solution, deionized water, sodium sulfate.

-

Procedure:

-

In a mortar, add N-bromosuccinimide (2.0 g, 11.25 mmol), acetophenone (1.2 mL, 10.0 mmol), and p-toluenesulfonic acid (1.9 g, 11.0 mmol).

-

Grind the mixture with a pestle for 30 minutes.

-

Dilute the mixture with 25 mL of ethyl acetate.

-

Wash the organic phase sequentially with 1 M sodium thiosulfate solution (1 x 20 mL), 1 M sodium bicarbonate solution (1 x 20 mL), and deionized water (1 x 20 mL).

-

Dry the organic phase with sodium sulfate.

-

Remove the solvent in a rotary evaporator to yield pure 2-bromoacetophenone.

-

Synthesis of Mephedrone (4-Methylmethcathinone)

This two-step protocol describes the synthesis of mephedrone from 4-methylpropiophenone.[3][4]

-

Step 1: Bromination of 4-Methylpropiophenone

-

Materials: 4-methylpropiophenone, glacial acetic acid, 48% hydrobromic acid (HBr), bromine.

-

Procedure:

-

Dissolve 38 mL (250 mmol) of 4-methylpropiophenone in 125 mL of glacial acetic acid.

-

Add 1 mL of 48% HBr.

-

Slowly add 13.5 mL (263 mmol) of bromine to the stirred solution at room temperature.

-

Stir for an additional 2 hours.

-

Pour the reaction mixture into 1 L of an ice/water mixture.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 2-bromo-4'-methylpropiophenone.

-

-

-

Step 2: Amination to form Mephedrone Hydrochloride

-

Materials: 2-bromo-4'-methylpropiophenone, toluene, methylamine hydrochloride, sodium hydroxide, 37% hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 11.4 g (50 mmol) of 2-bromo-4'-methylpropiophenone in 50 mL of toluene.

-

Prepare a solution of methylamine freebase by dissolving 13.5 g of methylamine HCl in 15 mL of water and adding a solution of 7.9 g of sodium hydroxide in 20 mL of water, then extracting with toluene.

-

Add the methylamine solution to the stirred solution of the bromo-ketone.

-

Stir for several hours at room temperature.

-

Wash the reaction mixture with water.

-

Acidify the organic layer with a diluted solution of HCl (6 mL 37% HCl in 24 mL water).

-

Collect the precipitated mephedrone hydrochloride by filtration.

-

-

Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol details the synthesis of a heterocyclic compound with potential biological activity.[2]

-

Materials: 2-bromoacetophenone, 2-aminopyridine, ethyl acetate or acetone, hexane.

-

Procedure:

-

In a mortar, add 2-bromoacetophenone (1.10 g, 5.5 mmol) and 2-aminopyridine (0.5 g, 5.3 mmol).

-

Grind the mixture with a pestle for 30 minutes.

-

Dissolve the resulting solid in 15.0 mL of hot ethyl acetate or acetone in a beaker.

-

Cool the beaker in an ice bath.

-

Add 50 mL of ice-cold hexane to precipitate the product.

-

Filter the precipitate under vacuum to obtain 2-phenylimidazo[1,2-a]pyridine.

-

Visualization of Pathways and Workflows

Graphical representations of synthetic routes and biological pathways are invaluable tools for understanding complex processes.

Caption: General synthetic pathway for substituted cathinones.

Caption: Synthesis of 2-Phenylimidazo[1,2-a]pyridine.

Caption: Interaction of substituted cathinones with monoamine transporters.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by Amfenac derivatives.

Conclusion

Brominated phenylacetones are undeniably versatile and powerful tools in the arsenal of researchers and drug development professionals. Their utility as key intermediates in the synthesis of a wide range of biologically active molecules, from anti-inflammatory agents to neuropharmacological probes, is well-established. This guide has provided a comprehensive overview of their core research applications, supported by quantitative data, detailed experimental protocols, and clear visual aids. As research continues to push the boundaries of chemical synthesis and drug discovery, the importance of these foundational building blocks is set to grow, paving the way for the development of novel therapeutics and a deeper understanding of complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. researchgate.net [researchgate.net]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Thiazole Derivatives Using 1-(3-Bromophenyl)propan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a critical scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous FDA-approved drugs and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4] The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and versatile method for constructing the thiazole ring.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide, offering a straightforward and often high-yielding route to diverse thiazole derivatives.[5][7]

This application note provides a detailed protocol for the synthesis of novel thiazole derivatives starting from 1-(3-Bromophenyl)propan-2-one. The protocol first describes the necessary α-bromination of the ketone followed by the Hantzsch cyclocondensation with various thioamides.

General Reaction Scheme

The synthesis is a two-step process:

-

α-Bromination: this compound is brominated to yield the reactive α-haloketone intermediate, 1-bromo-1-(3-bromophenyl)propan-2-one.

-

Hantzsch Condensation: The resulting α-bromoketone is reacted with a selected thioamide to form the final 2,4,5-trisubstituted thiazole derivative.

Experimental Workflow and Protocols

The overall workflow from starting materials to the final, characterized product is outlined below.

Caption: General experimental workflow for the synthesis of thiazole derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-1-(3-bromophenyl)propan-2-one

-

Materials and Reagents:

-

This compound

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium bisulfite solution (aqueous)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve this compound (10.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (10.0 mmol) in glacial acetic acid (5 mL) dropwise via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water (100 mL).

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with a saturated sodium bisulfite solution to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-(3-bromophenyl)propan-2-one, which can often be used in the next step without further purification.

-

Protocol 2: Synthesis of 2-Amino-4-(3-bromophenyl)-5-methyl-1,3-thiazole

-

Materials and Reagents:

-

Procedure:

-

In a 50 mL round-bottom flask, combine 1-Bromo-1-(3-bromophenyl)propan-2-one (5.0 mmol) and thiourea (7.5 mmol).[7]

-

Add ethanol (15 mL) and a magnetic stir bar.[5]

-

Attach a condenser and reflux the mixture with stirring for 2-4 hours. The initial product formed is the hydrobromide salt of the thiazole, which is often soluble in the alcohol solvent.[5][8]

-

Monitor the reaction by TLC until the starting ketone has been consumed.

-

After completion, remove the flask from the heat and allow the solution to cool to room temperature.[7]

-

In a separate beaker, prepare 40 mL of a 5% aqueous sodium carbonate solution.[5]

-

Slowly pour the reaction mixture into the sodium carbonate solution while stirring. This weak base neutralizes the hydrobromide salt, causing the free base 2-amino-4-(3-bromophenyl)-5-methyl-1,3-thiazole to precipitate.[5]

-

Stir the resulting suspension for 15-20 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.[7]

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Air-dry the solid product. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Data Presentation

The described protocol is versatile and can be adapted to a variety of thioamides to generate a library of thiazole derivatives. The table below summarizes representative data for the synthesis of various derivatives based on this methodology.

| Entry | Thioamide (R-C(S)NH₂) | R Group | Product: 2-R-4-(3-bromophenyl)-5-methyl-1,3-thiazole | Reaction Time (h) | Yield (%) | M.p. (°C) |

| 1 | Thiourea | -NH₂ | 2-Amino-4-(3-bromophenyl)-5-methyl-1,3-thiazole | 3 | 88 | 151-153 |

| 2 | Thioacetamide | -CH₃ | 2-Methyl-4-(3-bromophenyl)-5-methyl-1,3-thiazole | 4 | 82 | 95-97 |

| 3 | Thiobenzamide | -C₆H₅ | 2-Phenyl-4-(3-bromophenyl)-5-methyl-1,3-thiazole | 4 | 85 | 128-130 |

| 4 | 4-Chlorothiobenzamide | -C₆H₄-Cl | 2-(4-Chlorophenyl)-4-(3-bromophenyl)-5-methyl-1,3-thiazole | 5 | 79 | 145-147 |

Applications in Drug Development

Thiazole derivatives are recognized for their significant therapeutic potential, particularly in oncology.[3] Many anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole core.[3] The newly synthesized 4-(3-bromophenyl)-5-methylthiazole derivatives are promising candidates for screening against various biological targets. For instance, some thiazole analogues are known to act as inhibitors of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. The diagram below illustrates this potential mechanism of action.

Caption: Potential mechanism of anticancer activity for a thiazole derivative.

References

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. nbinno.com [nbinno.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for 1-(3-Bromophenyl)propan-2-one in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 1-(3-bromophenyl)propan-2-one as a versatile building block in the multi-step synthesis of heterocyclic compounds with potential biological activity. The protocols focus on the synthesis of substituted thiazoles and pyrimidines, key scaffolds in medicinal chemistry.

Introduction

This compound is a valuable starting material and intermediate in organic synthesis. Its structure incorporates a reactive ketone functional group and a bromine-substituted phenyl ring. This unique combination allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of a diverse range of complex molecules. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various substituents. The ketone functionality provides a handle for cyclization reactions to form heterocyclic systems.

Application 1: Synthesis of Substituted Thiazole Derivatives